molecular formula C10H11FO2 B1302070 3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene CAS No. 842123-99-3

3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene

Cat. No.: B1302070
CAS No.: 842123-99-3
M. Wt: 182.19 g/mol
InChI Key: GOLHCIYPANJQAL-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene is an organic compound that features a fluorobenzene ring substituted with a 1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene typically involves the reaction of 1-fluoro-3-(bromomethyl)benzene with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring. The reaction conditions often include refluxing the mixture in toluene with p-toluenesulfonic acid as the catalyst, which facilitates the removal of water and drives the reaction to completion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and automated systems for water removal can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminium hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminium hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene involves its interaction with various molecular targets depending on the specific application. For instance, in the synthesis of fluorescent probes, the compound reacts with target molecules to produce a detectable signal. The pathways involved may include nucleophilic addition or substitution reactions, depending on the functional groups present in the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene is unique due to the presence of both the 1,3-dioxolane ring and the fluorobenzene moiety, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c11-9-3-1-2-8(6-9)7-10-12-4-5-13-10/h1-3,6,10H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLHCIYPANJQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374449
Record name 2-[(3-fluorophenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842123-99-3
Record name 2-[(3-Fluorophenyl)methyl]-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842123-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-fluorophenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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